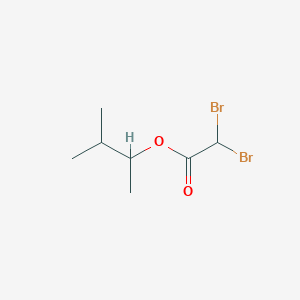
Acetic acid, dibromo, 1,2-dimethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, dibromo, 1,2-dimethylpropyl ester is a chemical compound with the molecular formula C7H12Br2O2 and a molecular weight of 287.977 g/mol . This compound is characterized by the presence of two bromine atoms, an ester functional group, and a 1,2-dimethylpropyl moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dibromo, 1,2-dimethylpropyl ester typically involves the esterification of acetic acid with 1,2-dimethylpropyl alcohol in the presence of a brominating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a solvent, such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, dibromo, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
Acetic acid, dibromo, 1,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of acetic acid, dibromo, 1,2-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, bromo, 1,2-dimethylpropyl ester: Similar structure but with only one bromine atom.
Acetic acid, dibromo-, methyl ester: Contains a methyl group instead of the 1,2-dimethylpropyl moiety.
Acetic acid, tribromo, 1,2-dimethylpropyl ester: Contains three bromine atoms instead of two.
Uniqueness
Acetic acid, dibromo, 1,2-dimethylpropyl ester is unique due to the presence of two bromine atoms and the 1,2-dimethylpropyl moiety. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
90380-61-3 |
|---|---|
Formule moléculaire |
C7H12Br2O2 |
Poids moléculaire |
287.98 g/mol |
Nom IUPAC |
3-methylbutan-2-yl 2,2-dibromoacetate |
InChI |
InChI=1S/C7H12Br2O2/c1-4(2)5(3)11-7(10)6(8)9/h4-6H,1-3H3 |
Clé InChI |
CEXIVSAQDYUXAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)OC(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)

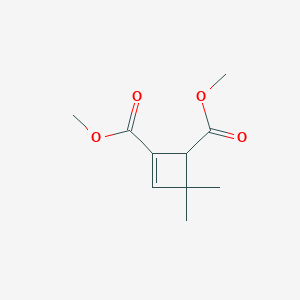
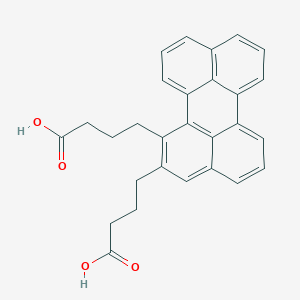
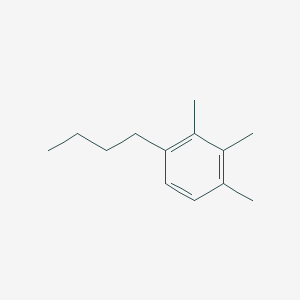
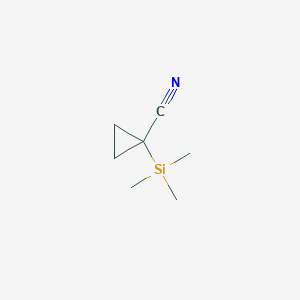
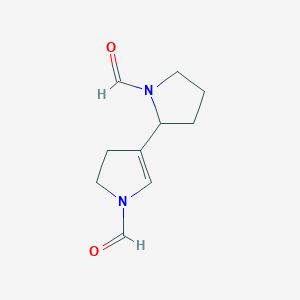
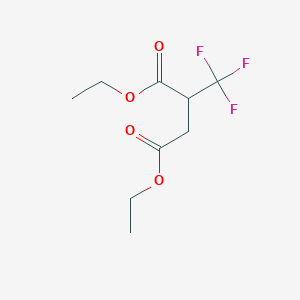
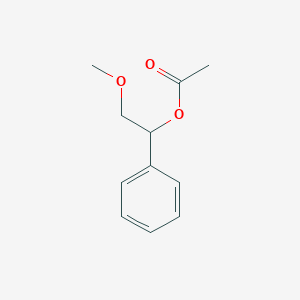
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
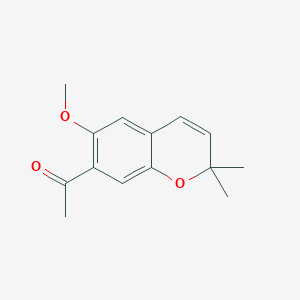

![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)

